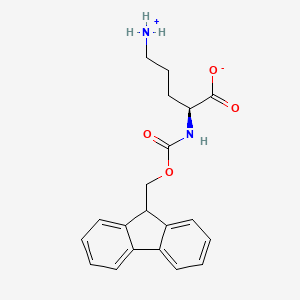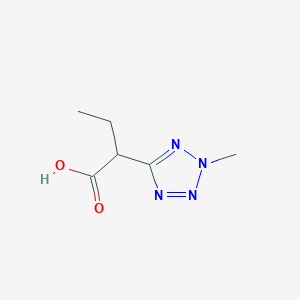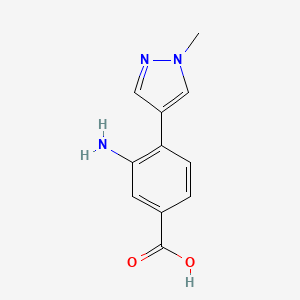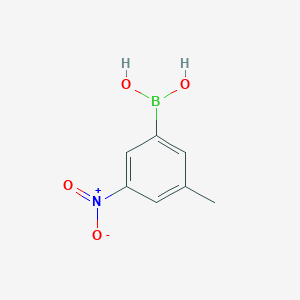
(3-Methyl-5-nitrophenyl)boronic acid
Vue d'ensemble
Description
“(3-Methyl-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H8BNO4 and a molecular weight of 180.95 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Methyl-5-nitrophenyl)boronic acid” can be represented by the SMILES notation: OB(C1=CC(N+=O)=CC©=C1)O .
Physical And Chemical Properties Analysis
“(3-Methyl-5-nitrophenyl)boronic acid” has a molecular weight of 180.95 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, specific information about its boiling point, melting point, density, and flash point is not available .
Applications De Recherche Scientifique
Diol Recognition and Binding
Boronic acids like 3-methoxycarbonyl-5-nitrophenyl boronic acid have shown high affinity for binding to diols. This property is utilized in recognizing and binding to various diols, such as catechol dyes and fructose, suggesting potential applications in carbohydrate recognition and sensor technology (Mulla, Agard, & Basu, 2004).
Fructose Reduction in Food Matrices
Boronic acids are investigated for their ability to specifically reduce fructose in food matrices like fruit juice. This is based on the ability of boronic acids to form esters with diol structures. Specific substituted boronic acids, including 3-carboxy-5-nitrophenylboronic acid and 3-methoxy-5-nitrophenylboronic acid, have been studied for their interaction with fructose, indicating potential applications in food industry and health-related research (Pietsch & Richter, 2016).
Macrocyclic Chemistry
Boronic acids are used in the synthesis of macrocyclic compounds. For instance, compounds derived from 2,6-pyridinedimethanol and 3-nitrophenyl boronic acid have been explored, showing applications in the field of organometallic chemistry and molecular engineering (Fárfan et al., 1999).
Sugar Sensing Systems
The interaction between phenyl boronic acids and pendant diols is employed in designing sugar sensing systems. This includes using phenyl boronic acids grafted on carbon nanotubes for saccharide recognition, demonstrating potential in biomedical and environmental monitoring applications (Mu et al., 2012).
Chemosensors for Biological Substances
Boronic acids, due to their interaction with diols, are used in developing fluorescent chemosensors. These sensors are capable of probing carbohydrates and other bioactive substances, highlighting their significance in medical diagnostics and biological research (Huang et al., 2012).
Propriétés
IUPAC Name |
(3-methyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTYCALTZBCOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-nitrophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (Z)-2-acetamido-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8060010.png)
![7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060023.png)
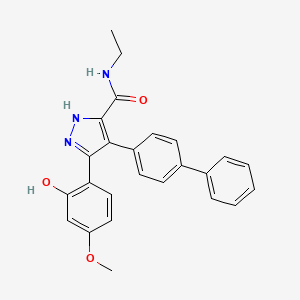
![2-methoxy-6-[(Z)-2-nitroethenyl]phenol](/img/structure/B8060029.png)
![2-[5-Chloro-2-(hydroxymethyl)indol-1-yl]ethanol](/img/structure/B8060031.png)

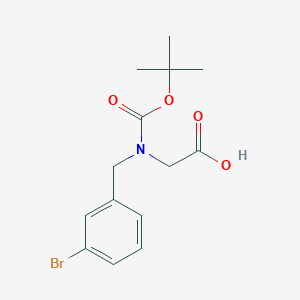
![2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8060063.png)
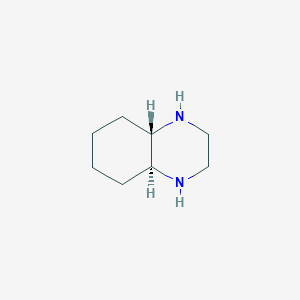
![[(1R,4S)-4-Hydroxy-2-cyclohexenyl]carbamic acid tert-butyl ester](/img/structure/B8060078.png)
